molecular formula C10H16N2 B2434676 N-(2-aminoethyl)-N-(4-methylbenzyl)amine CAS No. 99167-06-3

N-(2-aminoethyl)-N-(4-methylbenzyl)amine

Cat. No. B2434676
CAS RN: 99167-06-3
M. Wt: 164.252
InChI Key: FAMIROKBNMLFLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-aminoethyl)-N-(4-methylbenzyl)amine (AMMA) is an organic compound that belongs to the family of amines. It is a colorless, crystalline solid that is soluble in water. AMMA is used in a variety of applications, including scientific research, as a laboratory reagent, and as a pharmaceutical intermediate.

Scientific Research Applications

1. Electrochemical Functionalization

Breton and Bélanger (2008) investigated the functionalization of glassy carbon electrodes with aryl groups containing an aliphatic amine, including derivatives of N-(2-aminoethyl)-N-(4-methylbenzyl)amine. They explored the kinetics of electrochemical grafting and evaluated the barrier properties of the grafted layers, finding the efficiency depended on the nature of the amine and other factors (Breton & Bélanger, 2008).

2. Synthesis of N-Methyl- and N-Alkylamines

Senthamarai et al. (2018) focused on the synthesis of N-Methyl- and N-alkylamines, crucial in various life-science molecules. They reported an efficient reductive amination process using cobalt oxide nanoparticles for synthesizing various N-methyl- and N-alkylamines, highlighting the importance of such compounds in academic research and industrial applications (Senthamarai et al., 2018).

3. VCD Study of Alpha-Methylbenzyl Amine Derivatives

Merten, Amkreutz, and Hartwig (2010) used vibrational circular dichroism (VCD) and density functional theory (DFT) to study alpha-methylbenzyl amine and its derivatives, including N-(2-aminoethyl)-N-(4-methylbenzyl)amine. They determined the absolute configurations and conformational preferences of these compounds, contributing to the understanding of chiral amines' spectral properties (Merten, Amkreutz, & Hartwig, 2010).

4. Corrosion Inhibition Performance

Boughoues et al. (2020) synthesized various amine derivatives and investigated their corrosion inhibition performance on mild steel. Their study included derivatives of N-(2-aminoethyl)-N-(4-methylbenzyl)amine, demonstrating significant inhibition efficiency and providing insights into the protective properties of these compounds (Boughoues et al., 2020).

5. Oxidation Products of Antioxidants

Rapta et al. (2009) conducted electrochemical and spectroscopic studies on N,N'-substituted p-phenylenediamines, which include derivatives of N-(2-aminoethyl)-N-(4-methylbenzyl)amine. Their work revealed insights into the oxidation behavior of these compounds, relevant in the rubber industry (Rapta et al., 2009).

6. Zirconium Complexes of Amino(Polyphenolic) Ligands

Chartres et al. (2007) synthesized and studied ZrIV complexes of amino(polyphenolic) ligands, including derivatives of N-(2-aminoethyl)-N-(4-methylbenzyl)amine. The study provided valuable insights into the hydrolytic stability of these complexes (Chartres et al., 2007).

7. Cholinesterase and Monoamine Oxidase Dual Inhibitor

Bautista-Aguilera et al. (2014) designed and synthesized indole derivatives as cholinesterase and monoamine oxidase dual inhibitors, including compounds derived from N-(2-aminoethyl)-N-(4-methylbenzyl)amine. This work contributes to developing new therapeutic agents for diseases like Alzheimer's (Bautista-Aguilera et al., 2014).

properties

IUPAC Name

N'-[(4-methylphenyl)methyl]ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-9-2-4-10(5-3-9)8-12-7-6-11/h2-5,12H,6-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAMIROKBNMLFLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60902551
Record name NoName_3069
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60902551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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